1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL
Overview
Description
“1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL” is a compound with the molecular formula C44H52F6N6O4S2 . It is a component of several compounds, including (+/-)-10-(oxiran-2-ylmethyl)-2-(trifluoromethyl)-10H-phenothiazine and N-(2-Hydroxyethyl)piperazine . It is used in the production of corrosion inhibitors, pharmaceuticals, surfactants, and synthetic fibers .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “this compound” is 907.0 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 18 . The compound has a rotatable bond count of 10 . The exact mass and monoisotopic mass of the compound are both 906.33956548 g/mol .Chemical Reactions Analysis
The compound has been studied for its potential in the treatment of diseases. For example, a number of uracil amides cleave poly (ADP-ribose) polymerase and therefore novel thiouracil amide compounds were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 152 Ų . It has a heavy atom count of 62 . The compound has a formal charge of 0 . The complexity of the compound is 1070 .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of a related compound, 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, was studied, providing insights into molecular interactions and structural characteristics of similar compounds. This research contributes to understanding the structural basis of these types of molecules in various applications, including drug design and material science (Miyata et al., 2004).
Antifungal Activity
- A series of compounds including 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluoro-phenyl)-3-[(4-substituted phenyl)-piperazin-1-yl]-propan-2-ols were designed and synthesized, exhibiting significant antifungal activities. This indicates potential applications of similar compounds in developing new antifungal agents (Chai et al., 2011).
Antidepressant and Anxiolytic Properties
- New derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including compounds structurally related to 1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-ol, were synthesized and showed significant antidepressant and antianxiety activities. This suggests the potential application of similar compounds in psychiatric medication (Kumar et al., 2017).
Antimalarial Agents
- Piperazine and pyrrolidine derivatives, including structures similar to the target compound, demonstrated the capacity to inhibit the growth of Plasmodium falciparum, indicating their potential use as antimalarial agents (Mendoza et al., 2011).
Anti-Cancer Activity
- A heterocyclic compound structurally related to this compound showed potential anti-bone cancer activity, suggesting a possible application in oncology (Lv et al., 2019).
Protein Tyrosine Phosphatase 1B Inhibitors
- Phenoxy-3-piperazin-1-yl-propan-2-ol derivatives, structurally related to the target compound, were evaluated for protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, which is relevant in developing antidiabetic drugs (Gupta et al., 2010).
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
It’s possible that this compound may influence multiple pathways, given the complexity of biological systems .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile .
Safety and Hazards
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(13)8-11-4-2-10(3-5-11)6-7-12/h9,12-13H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLOOBMQDXOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602104 | |
Record name | 1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219137-91-4 | |
Record name | 1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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